

Application Notes and Protocols for GSK2982772 Target Engagement Assay in Whole Blood

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Compound of Interest

Compound Name: GSK2982772

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Introduction

GSK2982772 is an oral, selective, small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and regulated cell death pathways such as necroptosis.[1][2] RIPK1's role in various inflammatory conditions has made it a compelling therapeutic target.[3][4] Assessing the extent to which **GSK2982772** binds to RIPK1 in a physiological environment is crucial for establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship and determining optimal dosing in clinical settings. This document provides detailed application notes and protocols for assessing the target engagement of **GSK2982772** with RIPK1 in human whole blood.

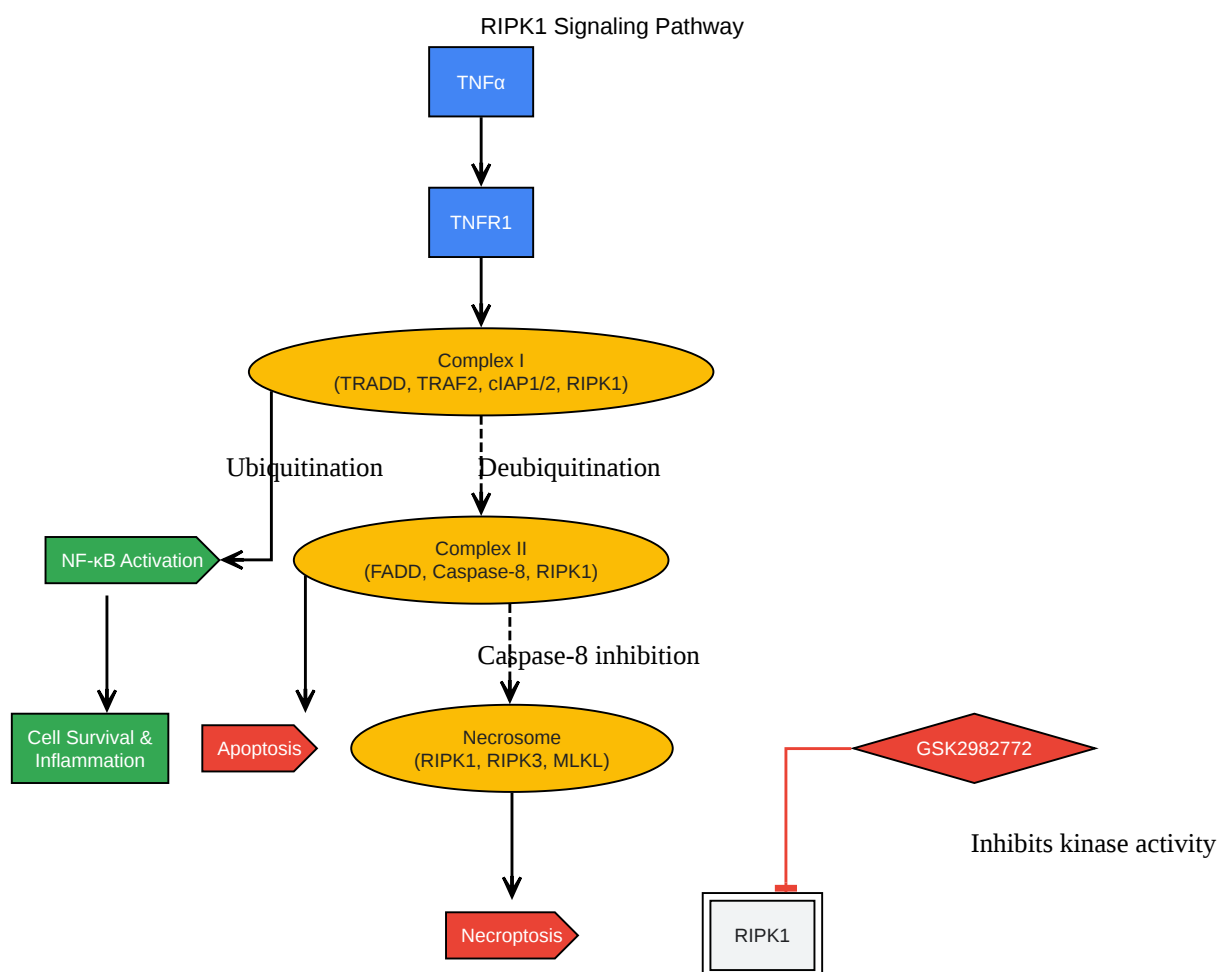
Two primary methods for quantifying RIPK1 target engagement in whole blood are described: a Cellular Thermal Shift Assay (CETSA®) and a conformational change-detecting immunoassay. Additionally, a downstream pharmacodynamic assay to measure the functional consequence of RIPK1 inhibition is detailed.

RIPK1 Signaling Pathway

RIPK1 is a key signaling node that integrates signals from various receptors, including tumor necrosis factor receptor 1 (TNFR1) and Toll-like receptors (TLRs), to regulate cell survival,

apoptosis, and necroptosis. Upon activation, RIPK1 can initiate a pro-survival pathway leading to the activation of NF- κ B or, under specific conditions, can trigger programmed cell death.

GSK2982772 inhibits the kinase activity of RIPK1, thereby modulating these downstream signaling events.



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Caption: RIPK1 signaling pathway initiated by TNF α .

Quantitative Data Summary

Clinical studies have provided data on the target engagement of **GSK2982772** in whole blood. The following tables summarize key findings.

Table 1: RIPK1 Target Engagement with **GSK2982772** in Healthy Volunteers

| Dosing Regimen | Duration | Target Engagement (TE) | Study Population |
|----------------|----------|------------------------|--------------------|
| 60 mg BID | 24 hours | >90% | Healthy Volunteers |
| 120 mg BID | 24 hours | >90% | Healthy Volunteers |

Source: Data synthesized from clinical trial results.[\[1\]](#)[\[2\]](#)

Table 2: RIPK1 Target Engagement with **GSK2982772** in Patients with Psoriasis

| Dosing Regimen | Duration | Target Engagement (TE) | Study Population |
|--------------------------------------|----------|------------------------|---|
| 960 mg (once-daily modified-release) | Week 4 | 96.1% (posterior mean) | Patients with Moderate to Severe Plaque Psoriasis |
| 960 mg (once-daily modified-release) | Week 12 | 93.2% (posterior mean) | Patients with Moderate to Severe Plaque Psoriasis |

Source: Data synthesized from a multicenter, randomized, double-blind, placebo-controlled study.[\[3\]](#)[\[4\]](#)

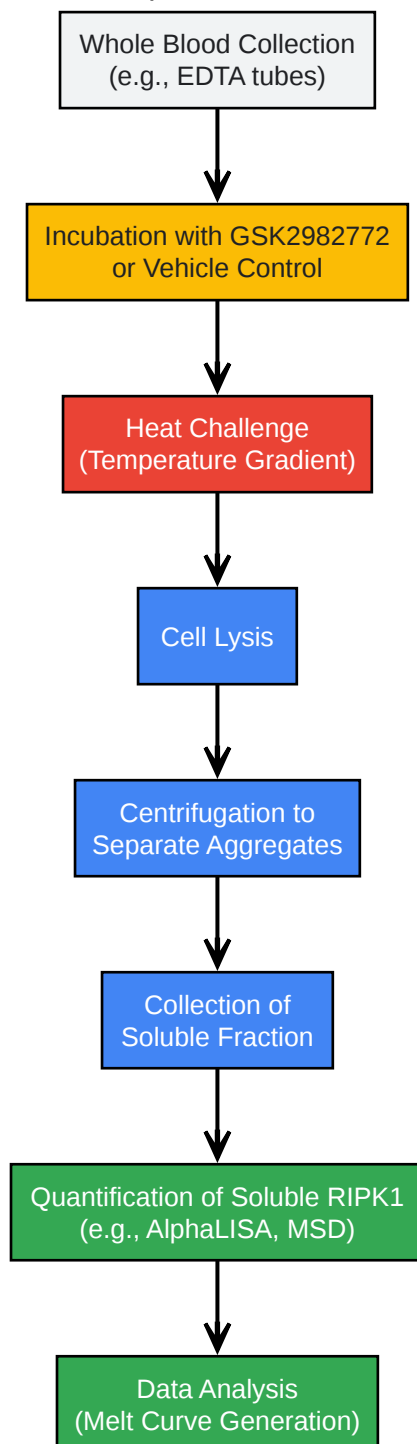
Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA®) for RIPK1 Target Engagement

This protocol is based on the principle that drug binding to a target protein increases its thermal stability. This method allows for the quantification of target engagement in unprocessed human whole blood.[5]

Experimental Workflow:

CETSA Experimental Workflow



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Caption: Workflow for CETSA in whole blood.

Materials:

- Fresh human whole blood collected in EDTA tubes
- **GSK2982772**
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- PCR tubes or 96-well PCR plates
- Thermal cycler
- Centrifuge
- Detection reagents (e.g., AlphaLISA® or Meso Scale Discovery® (MSD) immunoassay kits for RIPK1)

Procedure:

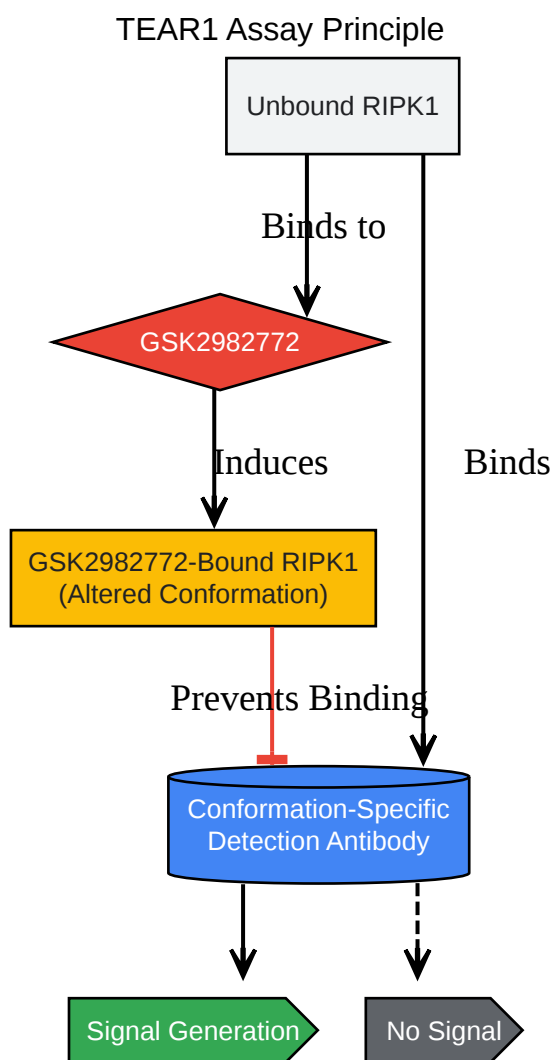
- Blood Handling: Use fresh whole blood for optimal results. If using frozen samples, ensure a validated freezing and thawing protocol is in place.
- Compound Treatment:
 - Aliquot whole blood into appropriate tubes.
 - Treat blood samples with varying concentrations of **GSK2982772** or DMSO as a vehicle control.
 - Incubate for 1 hour at 37°C to allow for drug binding.

- Heat Challenge:
 - Transfer the treated blood samples to PCR tubes or a 96-well PCR plate.
 - Heat the samples in a thermal cycler for 3-8 minutes across a range of temperatures (e.g., 40°C to 65°C) to generate a melt curve. A single temperature can be used for isothermal dose-response experiments.
 - After heating, cool the samples to 4°C.
- Lysis and Separation:
 - Lyse the blood cells by adding lysis buffer and incubating on ice.
 - Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Detection:
 - Carefully collect the supernatant containing the soluble RIPK1.
 - Quantify the amount of soluble RIPK1 using a sensitive immunoassay such as AlphaLISA® or MSD®.
- Data Analysis:
 - Plot the amount of soluble RIPK1 as a function of temperature to generate a melting curve.
 - An increase in the melting temperature (T_m) in the presence of **GSK2982772** indicates target engagement.
 - For isothermal dose-response experiments, plot the amount of soluble RIPK1 against the drug concentration to determine the EC50 of target engagement.

Protocol 2: Immunoassay for Direct Target Engagement (TEAR1 Assay Principle)

This protocol is based on a novel immunoassay that detects a conformational change in RIPK1 upon inhibitor binding. This is a competition-based assay where the binding of the drug prevents the binding of a specific antibody.

Logical Relationship:



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Caption: Principle of the conformational change immunoassay.

Materials:

- Whole blood samples from subjects treated with **GSK2982772** or placebo

- Lysis buffer
- Capture antibody against RIPK1
- Conformation-specific detection antibody for unbound RIPK1
- Secondary antibody conjugated to a reporter (e.g., HRP, fluorophore)
- Immunoassay plates (e.g., 96-well high-binding plates)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Substrate for the reporter enzyme/fluorophore
- Plate reader

Procedure:

- Sample Collection and Lysis:
 - Collect whole blood in EDTA tubes.
 - Lyse the blood cells to release the intracellular contents, including RIPK1.
- Immunoassay:
 - Coat a 96-well plate with a capture antibody that binds to total RIPK1.
 - Block the plate to prevent non-specific binding.
 - Add the cell lysates to the wells and incubate to allow RIPK1 to bind to the capture antibody.
 - Wash the plate to remove unbound material.
 - Add the conformation-specific detection antibody that only recognizes the unbound form of RIPK1.
 - Wash the plate to remove unbound detection antibody.

- Add a labeled secondary antibody that binds to the detection antibody.
- Wash the plate and add the substrate to generate a signal.
- Data Analysis:
 - Measure the signal using a plate reader.
 - The signal will be inversely proportional to the amount of **GSK2982772**-bound RIPK1.
 - Calculate the percentage of target engagement by comparing the signal from treated samples to that of untreated or placebo-treated samples.

Protocol 3: Pharmacodynamic Assay of RIPK1-Dependent Cytokine Production

This protocol measures the functional consequence of RIPK1 inhibition by quantifying the production of downstream inflammatory cytokines, such as MIP-1 α and MIP-1 β , in whole blood following stimulation.

Procedure:

- Whole Blood Stimulation:
 - Collect whole blood in heparin tubes.
 - Within 2 hours of collection, aliquot the blood into 96-well plates.
 - Add **GSK2982772** at various concentrations and incubate.
 - Stimulate the blood with a combination of TNF α , a SMAC mimetic, and a pan-caspase inhibitor (e.g., z-VAD-FMK) to induce RIPK1-dependent necroptosis and cytokine release.
 - Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Cytokine Measurement:
 - Centrifuge the plates to pellet the blood cells.

- Collect the plasma supernatant.
- Measure the concentration of MIP-1 α and MIP-1 β in the supernatant using a multiplex immunoassay (e.g., Luminex) or ELISA.
- Data Analysis:
 - Plot the cytokine concentrations against the concentration of **GSK2982772**.
 - Determine the IC50 value for the inhibition of cytokine production.

Conclusion

The described assays provide robust methods for quantifying the target engagement of **GSK2982772** in whole blood, which is essential for the clinical development of this and other RIPK1 inhibitors. The Cellular Thermal Shift Assay and the conformational immunoassay offer direct measurement of drug-target interaction, while the pharmacodynamic cytokine assay provides a functional readout of RIPK1 inhibition. The choice of assay will depend on the specific research question, available resources, and the stage of drug development.

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